3-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)butanamide
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Description
3-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)butanamide is a useful research compound. Its molecular formula is C7H10N2OS3 and its molecular weight is 234.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactivity
The compound 3-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)butanamide, due to its structural characteristics, shares similarities with derivatives of 3-thioxo-1,2,4-triazin-5-ones, which have been extensively studied for their synthetic strategies, chemical reactivities, and biological activities. These derivatives are pivotal in medicinal, pharmacological, and biological research due to their potential as drugs, semi-drugs, and bioactive systems. Specifically, the sulfur-bearing 1,2,4-triazin-5-one derivatives are recognized for their anticancer, anti-HIV, antimicrobial properties, and enzymatic effects, demonstrating the broad applicability of this chemical class in drug discovery and biochemistry (Makki, Abdel-Rahman, & Alharbi, 2019).
Biological Evaluation and Applications
The structural and functional analogies of this compound with other sulfur-containing heterocyclic compounds underscore its potential in various biological applications. Compounds within this chemical family have demonstrated significant biological evaluations, including anticancer, antimicrobial, and anti-HIV activities. Such activities highlight the compound's relevance in therapeutic research and its potential as a foundational structure for developing new bioactive molecules with enhanced efficacy and specificity. The diverse biological effects of these compounds are attributed to their interaction with biological macromolecules, offering a promising avenue for novel drug development and pharmacological innovation (Kaplaushenko, 2019).
Potential Therapeutic Applications
The compound's structural relation to 1,2,4-triazole-3-thione derivatives, known for their antioxidant and antiradical activities, suggests its potential for therapeutic applications. These activities are crucial in managing conditions resulting from oxidative stress and free radical damage, indicating potential uses in treating diseases characterized by these pathological mechanisms. Furthermore, the comparison of synthesized 3-thio-1,2,4-triazoles with biogenic amino acids, like cysteine, highlights the biomimetic aspects of these compounds, suggesting their compatibility with biological systems and potential for safe therapeutic applications (Kaplaushenko, 2019).
Properties
IUPAC Name |
3-methyl-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS3/c1-4(2)3-5(10)8-6-9-7(11)13-12-6/h4H,3H2,1-2H3,(H,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJCYFBCIKPFBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC(=S)SS1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.